Cas no 1528841-79-3 (2-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid)

2-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid is a synthetic organic compound featuring a tetrahydrobenzothiophene core linked to a propanoic acid moiety with a methyl substituent. This structure confers unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The tetrahydrobenzothiophene scaffold enhances stability and bioavailability, while the carboxylic acid group allows for further functionalization. Its rigid yet flexible framework is advantageous in designing bioactive molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. The compound's purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. Suitable for controlled reactions, it is commonly utilized in the development of novel therapeutic agents and specialty chemicals.
2-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid structure
1528841-79-3 structure
Product Name:2-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid
CAS No:1528841-79-3
MF:C12H16O2S
MW:224.319242477417
CID:5763528
PubChem ID:82617795
Update Time:2025-05-28

2-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid
    • 1528841-79-3
    • EN300-1737201
    • 2-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid
    • Inchi: 1S/C12H16O2S/c1-8(12(13)14)6-10-7-9-4-2-3-5-11(9)15-10/h7-8H,2-6H2,1H3,(H,13,14)
    • InChI Key: RSAANGZIPNXCJR-UHFFFAOYSA-N
    • SMILES: S1C(CC(C(=O)O)C)=CC2=C1CCCC2

Computed Properties

  • Exact Mass: 224.08710092g/mol
  • Monoisotopic Mass: 224.08710092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 65.5Ų

2-Methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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